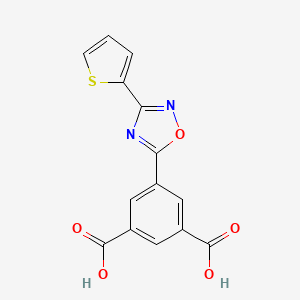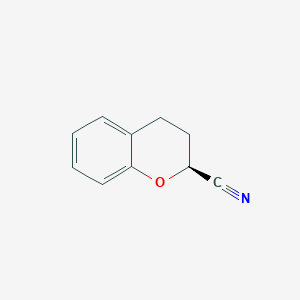![molecular formula C10H18N2O B11764999 [1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
[1,4'-Bipiperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4’-Bipiperidin]-3-one: is a heterocyclic organic compound that features a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidin]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine derivatives with suitable reagents to form the desired bipiperidine structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidin]-3-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: [1,4’-Bipiperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,4’-Bipiperidin]-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, [1,4’-Bipiperidin]-3-one and its derivatives are investigated for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,4’-Bipiperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,4-Bipiperidin-3-ol: This compound is structurally similar but contains an additional hydroxyl group.
1,4’-Bipiperidin-3-carboxylic acid: This derivative features a carboxyl group, which alters its chemical properties.
Uniqueness: [1,4’-Bipiperidin]-3-one is unique due to its specific ring structure and the presence of a ketone group
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-piperidin-4-ylpiperidin-3-one |
InChI |
InChI=1S/C10H18N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9,11H,1-8H2 |
Clé InChI |
CJGLGUUWERDUIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CN(C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)


![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)

![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)


